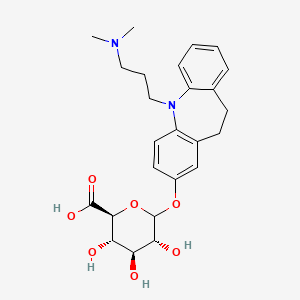
2-Hydroxyimipramine b-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyimipramine b-D-glucuronide is a metabolite of imipramine, a tricyclic antidepressant. This compound is formed through the glucuronidation of 2-hydroxyimipramine, which is an active metabolite of imipramine. It is primarily used in research settings to study the pharmacokinetics and metabolism of imipramine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxyimipramine b-D-glucuronide typically involves the glucuronidation of 2-hydroxyimipramine. This process can be carried out using glucuronosyltransferase enzymes in the presence of uridine diphosphate glucuronic acid (UDPGA) as a cofactor .
Industrial Production Methods: the synthesis can be scaled up using bioreactors that facilitate enzymatic glucuronidation .
化学反応の分析
Types of Reactions: 2-Hydroxyimipramine b-D-glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or specific enzymes.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted glucuronides.
科学的研究の応用
2-Hydroxyimipramine b-D-glucuronide has several applications in scientific research:
Chemistry: Used to study the metabolic pathways and biotransformation of imipramine.
Biology: Helps in understanding the role of glucuronidation in drug metabolism.
Medicine: Assists in pharmacokinetic studies to determine the bioavailability and clearance of imipramine.
作用機序
The mechanism of action of 2-Hydroxyimipramine b-D-glucuronide involves its formation through the glucuronidation of 2-hydroxyimipramine. This process is catalyzed by glucuronosyltransferase enzymes, which transfer the glucuronic acid moiety from UDPGA to the hydroxyl group of 2-hydroxyimipramine. This modification increases the compound’s solubility and facilitates its excretion from the body .
類似化合物との比較
2-Hydroxyimipramine: The parent compound, which undergoes glucuronidation to form 2-Hydroxyimipramine b-D-glucuronide.
2-Hydroxydesipramine: Another metabolite of imipramine, which also undergoes glucuronidation.
Desipramine: A metabolite of imipramine that does not undergo hydroxylation.
Uniqueness: this compound is unique due to its specific formation through glucuronidation, which significantly enhances its solubility and excretion. This property makes it a valuable compound for studying the pharmacokinetics and metabolism of imipramine .
特性
分子式 |
C25H32N2O7 |
|---|---|
分子量 |
472.5 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-6-[[11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)/t20-,21-,22+,23-,25?/m0/s1 |
InChIキー |
CBEJFHYWZSCYSD-UKZGQZPXSA-N |
異性体SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
正規SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



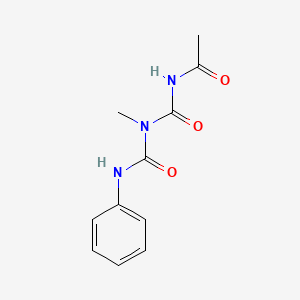
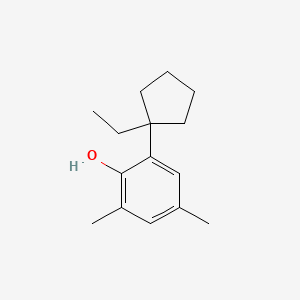
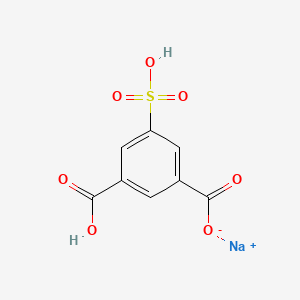
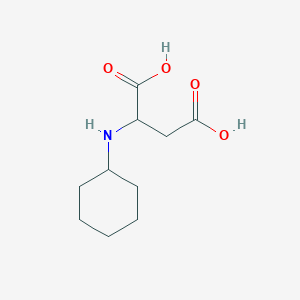
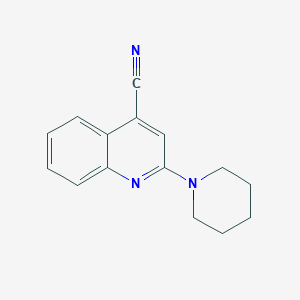
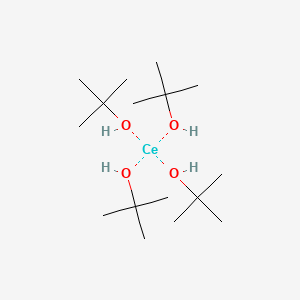
![(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13806079.png)
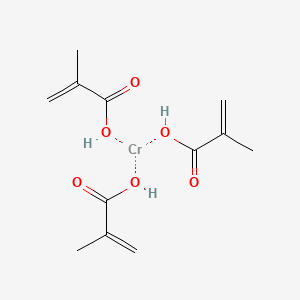
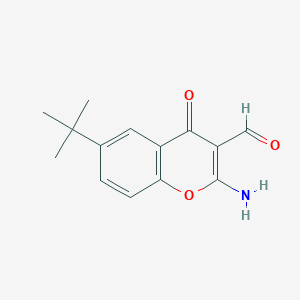

![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)


